112173-49-6
Description
Contextualization of Angiogenin (B13778026) as a Parent Ribonuclease A Superfamily Member
The parent protein, Angiogenin (ANG), is a 14 kDa protein and a member of the Ribonuclease A (RNase A) superfamily. atlasgeneticsoncology.orgmdpi.com Despite sharing approximately 33-35% sequence identity with pancreatic ribonuclease, its ribonucleolytic activity is considerably weaker. atlasgeneticsoncology.orgbiosyn.com The RNase A superfamily in humans consists of eight members, all encoded on chromosome 14, which are involved in various biological processes, including host defense. mdpi.com
Angiogenin is distinguished within this family by its potent ability to induce the formation of new blood vessels, a process known as angiogenesis. nih.govaltmeyers.org While it retains some ribonucleolytic activity, which is crucial for its angiogenic effect, this function is significantly less potent compared to other members of the RNase A family like RNase 1. mdpi.com Angiogenin's unique functions also include mediating translational repression under stress by cleaving tRNA and stimulating rRNA transcription. altmeyers.orgnih.gov
Identification and Significance of Angiogenin (108-122) as a Specific Peptide Fragment in Biomedical Research
Angiogenin (108-122) is a synthetic peptide that corresponds to amino acid residues 108 through 122 of the human angiogenin protein. biosyn.com Its sequence is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg. cohesionbio.comusbio.net This specific C-terminal fragment has been identified as a key region involved in the biological activities of the full angiogenin protein. biosyn.com
The primary significance of this peptide in biomedical research lies in its inhibitory properties. Studies have shown that Angiogenin (108-122) can inhibit both the enzymatic (ribonucleolytic) and biological (angiogenic) activities of the parent angiogenin protein. biosyn.comglpbio.com For instance, it has been demonstrated to inhibit the ribonucleolytic activity of angiogenin on tRNA substrates by 39%. glpbio.comglpbio.commedchemexpress.com This inhibitory characteristic makes it a valuable tool for researchers to probe the mechanisms of angiogenin action and to explore potential therapeutic strategies for diseases characterized by excessive angiogenesis, such as cancer. targetmol.commedchemexpress.com
Historical Perspectives on the Discovery and Initial Characterization of Angiogenin (108-122) Activity
The parent protein, angiogenin, was first isolated in 1985 by Vallee and his colleagues from the conditioned medium of a human colon adenocarcinoma cell line. biosyn.comnih.gov It was the first tumor-derived protein identified that could stimulate blood vessel growth, providing strong support for the hypothesis that tumor growth is dependent on angiogenesis. nih.gov
Following the characterization of the full protein, research turned towards identifying its functional domains. A 1989 study by Rybak et al. was pivotal in characterizing the C-terminal region. glpbio.commedchemexpress.commedchemexpress.com This research involved the synthesis of peptides corresponding to the C-terminal sequence of angiogenin, including the fragment 108-122. Their findings demonstrated that these C-terminal peptides, including Angiogenin (108-122), could inhibit the biological and enzymatic activities of angiogenin. biosyn.comglpbio.com This was a crucial step in mapping the functional sites of the angiogenin molecule and established the C-terminal region as a potential regulatory domain.
Overview of Research Paradigms Utilizing Angiogenin (108-122)
The unique inhibitory properties of Angiogenin (108-122) have led to its use in several research paradigms:
Mechanistic Studies: The peptide is used as a specific inhibitor to investigate the downstream effects of angiogenin's enzymatic and angiogenic activities. By blocking these functions, researchers can better understand the signaling pathways that angiogenin activates, such as the extracellular signal-related kinase 1/2 (ERK1/2) and protein kinase B/Akt pathways. biosyn.com
Angiogenesis Research: In models of angiogenesis, Angiogenin (108-122) is employed to block the neovascularization induced by its parent protein. This helps to elucidate the specific contribution of angiogenin to blood vessel formation in both normal physiological processes and pathological conditions like tumor growth. smolecule.combiosyn.com
Therapeutic Development: The peptide serves as a lead compound or a research tool in the development of therapeutic agents aimed at modulating angiogenin activity. Its potential applications are being explored for a wide range of diseases, including cancer, inflammatory diseases, and neurodegenerative diseases, where angiogenin is implicated. targetmol.commedchemexpress.comtargetmol.com
Compound Information
| Compound Name | CAS Number |
| Angiogenin (108-122) | This compound |
Chemical Data for Angiogenin (108-122)
| Property | Value | Source |
| Molecular Formula | C78H125N25O23 | smolecule.comcohesionbio.com |
| Molecular Weight | ~1781.0 g/mol | smolecule.comtargetmol.com |
| Amino Acid Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg | cohesionbio.comusbio.net |
| Appearance | Lyophilized powder | cohesionbio.comusbio.net |
| Purity | >95% (as determined by HPLC and Mass Spec) | cohesionbio.comusbio.net |
| Source | Synthetic | cohesionbio.comusbio.net |
Properties
CAS No. |
112173-49-6 |
|---|---|
Molecular Formula |
C₇₈H₁₂₅N₂₅O₂₃ |
Molecular Weight |
1780.98 |
sequence |
One Letter Code: ENGLPVHLDQSIFRR |
Origin of Product |
United States |
Synthetic Methodologies and Structural Analysis of Angiogenin 108 122 for Research Applications
Peptide Synthesis Strategies for Angiogenin (B13778026) (108-122) and its Analogues
The chemical synthesis of Angiogenin (108-122) is most commonly achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and controlled assembly of amino acids into a desired sequence. medchemexpress.com
Solid-Phase Peptide Synthesis Approaches
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach for the solid-phase synthesis of peptides like Angiogenin (108-122). nih.govmosaicdx.com This method involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com The synthesis cycle consists of several key steps: deprotection, washing, coupling of the next amino acid, and a final cleavage from the resin. bachem.com
The synthesis starts from the C-terminal amino acid, which is attached to a suitable resin, such as Wang resin. mosaicdx.com The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mosaicdx.comresearchgate.net After washing to remove the deprotection reagents, the next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. du.ac.in This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. mosaicdx.comdu.ac.in
A representative cycle for Fmoc-based solid-phase peptide synthesis is outlined in the table below.
Table 1: Representative Fmoc-Based Solid-Phase Peptide Synthesis Cycle
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| 1. Deprotection | 20% Piperidine in DMF | Removal of the N-terminal Fmoc protecting group |
| 2. Washing | DMF, Isopropanol (IPA) | Removal of excess deprotection reagent and by-products |
| 3. Coupling | Fmoc-protected amino acid, coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF | Formation of the peptide bond |
| 4. Washing | DMF, IPA | Removal of excess reagents and by-products |
| 5. Repeat | Steps 1-4 | Elongation of the peptide chain |
| 6. Final Cleavage | TFA with scavengers (e.g., water, TIS) | Cleavage of the peptide from the resin and removal of side-chain protecting groups |
Purification and Quality Control for Research-Grade Peptide Synthesis
Following synthesis and cleavage from the resin, the crude peptide product contains the desired full-length peptide along with various impurities, such as truncated or deletion sequences. lcms.cz Therefore, a robust purification and quality control process is essential to obtain research-grade Angiogenin (108-122).
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. lcms.cz This technique separates the target peptide from impurities based on differences in their hydrophobicity. harvardapparatus.com The crude peptide mixture is dissolved in a suitable solvent and loaded onto an HPLC column packed with a non-polar stationary phase (e.g., C18). mdpi.com A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA is used to elute the peptides. lcms.cz The fractions containing the purified peptide are collected, and the final product is typically obtained as a lyophilized powder. aithor.com
Table 2: Typical RP-HPLC Purification Parameters for a Synthetic Peptide
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Flow Rate | 1.0 mL/min (analytical) or higher (preparative) |
| Detection | UV absorbance at 210-220 nm |
| Purity Achieved | >95% lcms.czaithor.com |
Quality Control: To ensure the identity and purity of the synthesized Angiogenin (108-122), several analytical techniques are employed.
Mass Spectrometry (MS): This is a primary tool to confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized. nih.gov Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for peptide analysis. nih.govshimadzu.com
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final peptide product. nih.gov The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. nih.govuniv-rennes1.fr This analysis confirms the correct amino acid ratios in the synthesized peptide.
Table 3: Example Quality Control Data for Synthetic Angiogenin (108-122)
| Analysis | Parameter | Result |
|---|---|---|
| Mass Spectrometry | Expected Molecular Weight | 1781.02 Da lcms.cz |
| Observed Molecular Weight | Matches expected value | |
| Analytical HPLC | Purity | >95% lcms.cz |
| Amino Acid Analysis | Amino Acid Composition | Corresponds to the theoretical composition of the peptide |
Advanced Structural Characterization Techniques
Understanding the three-dimensional structure of Angiogenin (108-122) is crucial for elucidating its biological function. Various spectroscopic techniques are employed for this purpose.
Conformational Analysis and Secondary Structure Determination
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution. biorxiv.orgoup.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. The resulting CD spectrum can indicate the presence of secondary structural elements such as α-helices, β-sheets, or random coils. researchgate.net For instance, α-helical structures typically exhibit characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm. researchgate.net While specific CD data for the Angiogenin (108-122) fragment is not extensively published, studies on other peptides show how the mean residue ellipticity at 222 nm ([θ]₂₂₂) can be used to estimate helical content. nih.govacs.org
Table 4: Representative Circular Dichroism Data for a Helical Peptide
| Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Structural Interpretation |
|---|---|---|
| 222 | Negative value | Characteristic of α-helical content |
| 208 | Negative value | Characteristic of α-helical content |
| 195 | Positive value | Characteristic of α-helical content |
Solution-State and Solid-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution. univ-rennes1.fr For peptides like Angiogenin (108-122), multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, and HSQC) can be used to assign the resonances of all protons and other nuclei (¹³C, ¹⁵N) and to identify through-bond and through-space correlations between atoms. mdpi.comresearchgate.net These data, particularly the Nuclear Overhauser Effect (NOE) distance restraints, are then used to calculate a family of structures consistent with the experimental data. nih.gov NMR studies on the full-length angiogenin protein have provided detailed structural information, including the characterization of a small C-terminal 3₁₀ helix involving residues in the 117-121 region. nih.govdtic.mil Analysis of chemical shifts can also provide insights into the secondary structure, with downfield shifts of αH protons often indicating β-sheet formation and upfield shifts suggesting helical structures. nih.govmdpi.com
Solid-State NMR (ssNMR): While less common for a peptide of this size, ssNMR can be used to study the structure of peptides in a solid or aggregated state. This technique is particularly useful for analyzing peptides that are insoluble or form fibrils.
Molecular Implications of Peptide Structure on Biological Activity in Research Models
The primary research application of Angiogenin (108-122) stems from its ability to inhibit the functions of the full-length angiogenin protein. nih.gov Research by Rybak et al. (1989) demonstrated that synthetic peptides corresponding to the C-terminal region of angiogenin, including the 108-122 fragment, can inhibit both the enzymatic (ribonucleolytic) and biological (angiogenic) activities of angiogenin. nih.gov
The study showed that C-terminal peptides, but not N-terminal peptides, were effective inhibitors. nih.gov Specifically, the peptide Ang(108-123) was found to significantly decrease the neovascularization induced by angiogenin in a chick chorioallantoic membrane (CAM) assay. nih.gov Furthermore, several C-terminal peptides, including Angiogenin (108-122), were shown to inhibit the nuclease activity of angiogenin using tRNA as a substrate. medchemexpress.comgcms.cznih.gov For example, Angiogenin (108-122) demonstrated a 39% inhibition of angiogenin's ribonucleolytic activity. medchemexpress.comnih.gov
Table 5: Inhibition of Angiogenin's Ribonucleolytic Activity by C-terminal Peptides
| Peptide Fragment | Inhibition of tRNA Cleavage | Reference |
|---|---|---|
| Angiogenin (108-122) | 39% | medchemexpress.comnih.gov |
| Other C-terminal peptides | Varying degrees of inhibition | nih.govnih.gov |
Molecular and Biochemical Mechanisms of Angiogenin 108 122 in in Vitro Systems
Modulation of Angiogenin's Ribonucleolytic Activity
The inherent ribonucleolytic activity of the full-length angiogenin (B13778026) protein is a key aspect of its function. nih.govnih.gov The peptide Angiogenin (108-122) has been shown to modulate this enzymatic activity. medchemexpress.commedchemexpress.comglpbio.com
Inhibition Kinetics and Concentration-Dependent Effects
Studies have demonstrated that C-terminal peptides of angiogenin, including the (108-122) fragment, can inhibit the biological and enzymatic activities of the parent angiogenin protein. medchemexpress.comglpbio.comglpbio.com Specifically, Angiogenin (108-122) has been reported to inhibit the ribonucleolytic activity of angiogenin by 39% when using transfer RNA (tRNA) as a substrate. medchemexpress.commedchemexpress.comglpbio.comglpbio.com This inhibitory effect suggests that the C-terminal region of angiogenin may play a role in regulating its own catalytic function. The binding of inhibitors to angiogenin can significantly decrease its enzymatic activity. For instance, the placental ribonuclease inhibitor (PRI), a natural inhibitor of angiogenin, binds with an extremely high affinity, reflected by a very low inhibition constant (Ki). oup.comnih.gov Modifications to key amino acid residues within angiogenin, such as Lys-40, His-13, and His-114, can drastically reduce its affinity for inhibitors like PRI, leading to a significant increase in the Ki value and a decrease in the stability of the enzyme-inhibitor complex. nih.gov
| Inhibitor | Target Enzyme | Substrate | Inhibition (%) | Ki Value (M) | Reference |
|---|---|---|---|---|---|
| Angiogenin (108-122) | Angiogenin | tRNA | 39 | Not Reported | medchemexpress.commedchemexpress.comglpbio.com |
| Placental Ribonuclease Inhibitor (PRI) | Angiogenin | Not Specified | Not Reported | 7.1 x 10-16 | nih.gov |
Substrate Specificity in Ribonuclease Assays (e.g., tRNA)
Angiogenin exhibits a distinct substrate specificity compared to other ribonucleases like RNase A. nih.govoup.com While RNase A has no base specificity, angiogenin preferentially cleaves single-stranded RNA on the 3'-side of pyrimidine (B1678525) nucleotides, particularly cytidylic or uridylic acid residues, when they are followed by an adenine. nih.govoup.com The order of cleavage preference for angiogenin is CpA > CpG > UpA > UpG. nih.govoup.com This specificity is influenced by the secondary structure of the RNA substrate. nih.govoup.com
Transfer RNA (tRNA) is a key substrate for angiogenin. nih.govnih.gov The enzyme specifically cleaves tRNA in the anticodon loop to generate smaller fragments known as tRNA-derived stress-induced RNAs (tiRNAs). nih.govoup.comumassmed.edu This cleavage is a critical step in the cellular stress response. nih.gov While angiogenin has been shown to cleave the 3'-CCA termini of tRNAs in vitro, its primary target in living cells appears to be the anticodon loop. frontiersin.org
Interactions with Cellular RNA and Protein Metabolism
The ribonucleolytic activity of angiogenin directly impacts cellular RNA and protein metabolism, primarily through its action on tRNA and its role in ribosomal biogenesis. nih.govnih.gov
Enzymatic and Non-Enzymatic Interactions with Other Biomolecules
Angiogenin's functions are mediated through interactions with a variety of other biomolecules, both enzymatic and non-enzymatic. A key interacting protein is the human placental ribonuclease inhibitor (RNH1), which binds to angiogenin with extremely high affinity, effectively abolishing both its ribonucleolytic and angiogenic activities. nih.govoup.com This interaction prevents the random cleavage of cellular RNA. oup.com The binding interface involves the catalytic residue Lys-40 of angiogenin. nih.govoup.com
Angiogenin also interacts with actin on the surface of endothelial cells, which is a crucial step for inducing angiogenesis. qyaobio.com Furthermore, it can interact with DNA, specifically binding to the promoter region of ribosomal DNA to enhance rRNA transcription. nih.gov However, it does not cleave DNA. nih.govoup.com Research has identified at least 19 unique proteins that interact with angiogenin, indicating its involvement in extensive cellular signaling networks. nih.govsmolecule.com
Signal Transduction Pathway Modulation in Cellular Contexts
The peptide Angiogenin (108-122), with the Chemical Abstracts Service (CAS) number 112173-49-6, is a fragment of the larger protein, Angiogenin (ANG). glpbio.com ANG itself is a member of the ribonuclease A superfamily and a potent mediator of new blood vessel formation (angiogenesis). nih.govgenecards.org While research often focuses on the full-length protein, the specific fragment Angiogenin (108-122) has also been studied for its biological activities. In various in vitro systems, full-length Angiogenin has been shown to modulate several key signal transduction pathways that govern fundamental cellular processes such as proliferation, survival, and migration. nih.govnih.gov
Signal transduction is the process by which a cell responds to external stimuli, converting them into a series of molecular events that elicit a specific cellular response. mpg.dewikipedia.org This intricate network of communication involves receptors, which detect the initial signal, and a subsequent cascade of biochemical events often involving protein kinases. wikipedia.org
In the context of Angiogenin, its interaction with cell surface receptors initiates these signaling cascades. While a specific 170-kDa transmembrane protein has been identified as a receptor for ANG, it has not been fully characterized. nih.gov Upon binding, ANG can activate several downstream signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), protein kinase B (Akt), and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways. nih.govatlasgeneticsoncology.org The activation of these pathways is thought to increase the production of ribosomal proteins, thereby enhancing cell growth. nih.gov
The modulation of these pathways has been observed in various cellular contexts. For instance, in endothelial cells, ANG stimulates the proliferation and differentiation necessary for forming new blood vessels. nih.gov In tumor cells, ANG can promote proliferation in a cell density-independent manner by translocating into the nucleus. nih.gov Furthermore, ANG has been implicated in the regulation of astrocytoma cell evolution by interfering with the NF-κB pathway. nih.gov
The specific peptide, Angiogenin (108-122), has been shown to inhibit the ribonucleolytic activity of the full-length Angiogenin protein when tRNA is used as a substrate, demonstrating a 39% inhibition in one study. glpbio.com This suggests that the C-terminal region of Angiogenin, from which this peptide is derived, is crucial for its enzymatic function. The biological effects of Angiogenin are dependent on both its ribonucleolytic activity and its ability to interact with cellular components to initiate signal transduction. atlasgeneticsoncology.org
The following table summarizes the key signal transduction pathways modulated by the full-length Angiogenin protein in different in vitro systems, providing context for the potential role of its fragments like Angiogenin (108-122).
| Pathway | Cell Type(s) | Observed Effect(s) |
| ERK1/2 | Various target cells | Activation, leading to enhanced cell growth. nih.gov |
| Akt/Protein Kinase B | Various target cells | Activation, promoting cell growth. nih.govmdpi.com |
| SAPK/JNK | Various target cells | Activation, contributing to cellular responses. nih.govatlasgeneticsoncology.org |
| NF-κB | Astrocytoma cells | Activation, promoting cell proliferation. nih.gov |
It is important to note that while the broader Angiogenin protein is known to activate these pathways, the direct and independent effects of the Angiogenin (108-122) peptide on these specific signal transduction cascades require more focused investigation. The inhibitory action of this peptide on Angiogenin's enzymatic activity suggests it could potentially modulate these pathways, possibly by competing with the full-length protein or through other, as-yet-uncharacterized mechanisms.
Cellular and Subcellular Effects of Angiogenin 108 122 : Preclinical in Vitro Investigations
Analysis of Cellular Uptake and Intracellular Localization
The full-length Angiogenin (B13778026) protein is known to be secreted and subsequently taken up by cells, translocating to the nucleus to exert its biological functions. nih.govmdpi.commdpi.com Studies on the cellular uptake of the full-length ANG protein in various cell lines, including neuronal, astrocytic, and microglial cells, have revealed that its import is largely independent of clathrin and dynamin. nih.gov Instead, macropinocytosis, a process involving membrane ruffling, appears to be a significant pathway for its internalization. nih.gov
While specific studies on the uptake and localization of the Angiogenin (108-122) fragment are limited, the behavior of the parent protein provides a foundational understanding. For the full-length ANG, once inside the cell, it can be found in several subcellular locations, including the nucleus, the nucleolus, and the cytoplasm, particularly within stress granules under certain conditions. genecards.org The localization is crucial for its activity, as mutations affecting its localization are associated with neurodegenerative diseases. nih.gov Confocal laser scanning microscopy is a common technique used to visualize the intracellular localization of such molecules. researchgate.net The nuclear localization of ANG is particularly important for its role in stimulating ribosomal transcription. qyaobio.com
Mechanisms of Cell Cycle Regulation Perturbation
The cell cycle is a tightly regulated process involving cyclins, cyclin-dependent kinases (CDKs), and their inhibitors. sdbonline.orgmicrobenotes.comucsf.edu Key regulators include proteins like p53, pRb, p16INK4A, and p21WAF1/CIP1. nih.gov These molecules act at different checkpoints (G1/S and G2/M) to control cell cycle progression. microbenotes.com For example, the retinoblastoma protein (Rb) acts as a negative regulator by inhibiting the E2F family of transcription factors, which are crucial for the G1 to S phase transition. microbenotes.com The p53 protein can induce cell cycle arrest by activating p21, which in turn inhibits various cyclin-CDK complexes. microbenotes.comnih.gov
While direct evidence on the specific mechanisms by which Angiogenin (108-122) perturbs cell cycle regulation is not extensively detailed in the available literature, the known functions of the full-length Angiogenin suggest potential pathways. Full-length ANG's influence on cell proliferation implies an interaction with the cell cycle machinery. oup.com Given that Angiogenin (108-122) is being explored as a therapeutic agent for diseases like cancer, its potential to modulate the cell cycle is a critical area of ongoing research. targetmol.commedchemexpress.comglpbio.com
Influence on Angiogenesis-Related Cellular Processes (e.g., endothelial cell migration, tube formation)
Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell migration, proliferation, differentiation, and tube formation. nih.govfrontiersin.orgmolbiolcell.org Full-length Angiogenin is a potent inducer of angiogenesis. oup.comnih.gov It stimulates endothelial cell migration and the formation of tubular structures. nih.govnih.gov
The pro-angiogenic activity of full-length ANG involves its interaction with actin on the surface of endothelial cells and the subsequent activation of cell-associated proteolytic activity, which promotes invasiveness. qyaobio.comnih.gov In vitro models of angiogenesis often use co-cultures of endothelial cells and fibroblasts to recapitulate the complexity of vessel formation. molbiolcell.orgmolbiolcell.org In such models, full-length Angiogenin, in combination with other growth factors, has been shown to drive robust endothelial cell sprouting. molbiolcell.orgmolbiolcell.org The peptide Angiogenin (108-122), as a fragment of this potent angiogenic factor, is studied for its potential to modulate these processes. medchemexpress.comglpbio.com
Table 2: Role of Full-Length Angiogenin in Angiogenesis-Related Cellular Processes
| Cellular Process | Effect of Full-Length Angiogenin | Reference |
| Endothelial Cell Migration | Stimulates | nih.govnih.gov |
| Endothelial Cell Differentiation | Induces | nih.gov |
| Tube Formation | Stimulates | nih.govoup.com |
| Endothelial Cell Sprouting | Drives robustly with other factors | molbiolcell.orgmolbiolcell.org |
Investigation of Immune Cell Responses and Inflammatory Pathways in Cell Culture
Angiogenin has been implicated in immune responses and inflammatory processes. nih.govnih.govcreative-peptides.com It is involved in the innate immune system and has been linked to several inflammatory diseases. nih.govnih.gov Studies have shown that full-length ANG can modulate the expression of various cytokines in different cell types.
In human corneal fibroblasts, for example, full-length Angiogenin was found to reduce the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8, while increasing the expression of anti-inflammatory cytokines such as IL-4 and IL-10. nih.govnih.gov This anti-inflammatory effect was associated with the inhibition of the TANK-binding kinase 1 (TBK1)-mediated NF-κB signaling pathway. nih.gov The peptide Angiogenin (108-122) is also being investigated for its therapeutic potential in inflammatory diseases, suggesting it may also modulate these pathways. targetmol.commedchemexpress.comglpbio.commedchemexpress.commedchemexpress.comglpbio.com The JAK/STAT and PI3K/Akt pathways are other critical signaling cascades involved in immune regulation and inflammation that could be influenced by Angiogenin and its derivatives. frontiersin.org
Exploration in Neurobiological Cell Models (e.g., neuronal survival, neurite outgrowth)
Full-length Angiogenin is recognized for its neurotrophic and neuroprotective activities. nih.govmdpi.com Mutations in the ANG gene are associated with neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). nih.gov This link underscores the importance of Angiogenin in the nervous system.
In vitro studies using neuronal and glial cell models are crucial for understanding the neurobiological roles of Angiogenin. The uptake of full-length ANG has been characterized in neuronal, astrocytic, and microglial cell lines. nih.gov Given that Angiogenin (108-122) is being explored for the treatment of neurodegenerative diseases, its effects on neuronal survival and neurite outgrowth are of significant interest. targetmol.commedchemexpress.comglpbio.com The proneural genes and signaling pathways that govern neurogenesis and neuronal development are potential targets for Angiogenin-based therapies. ru.nl
Role in Fibrotic Cellular Models and Extracellular Matrix Remodeling
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. arvojournals.org The process of ECM remodeling is critical in both normal development and disease, involving a dynamic interplay between ECM synthesis and degradation. nih.gov Fibroblasts play a central role in this process by producing ECM proteins like collagen. molbiolcell.org
Full-length Angiogenin has been shown to activate fibroblasts, which in turn produce factors that influence wound healing and tissue remodeling. mdpi.com In vitro models of fibrosis, such as those using retinal pigment epithelial cells, have been used to study the expression of pro-fibrotic genes. arvojournals.org The peptide Angiogenin (108-122) is being investigated as a potential therapeutic agent for fibrotic diseases, suggesting it may modulate the cellular and molecular events underlying fibrosis and ECM remodeling. targetmol.commedchemexpress.comglpbio.com This could involve influencing the expression of genes involved in collagen production, tissue inhibitors of metalloproteinases (TIMPs), and matrix metalloproteinases (MMPs). arvojournals.org Furthermore, proteins like Insulin-like Growth Factor-Binding Protein 7 (IGFBP7), which is an ECM glycoprotein, are known to have their bioactivity dependent on the microenvironment, a principle that may also apply to Angiogenin and its peptides. frontiersin.org
Cardiovascular Cell Model Studies
In vitro studies utilizing cardiovascular cell models have provided significant insights into the mechanisms through which Angiogenin exerts its effects. These models, primarily involving endothelial cells, vascular smooth muscle cells, and cardiomyocytes, have demonstrated that Angiogenin is a potent modulator of cellular behavior, often in a concentration-dependent manner.
Angiogenin has been shown to directly stimulate the proliferation of human endothelial cells. In sparse cultures of human umbilical vein endothelial cells (HUVE) and human microvascular endothelial (HME) cells, Angiogenin treatment resulted in a concentration-dependent increase in both DNA synthesis, measured by [³H]thymidine incorporation, and cell number. pnas.org For instance, at a concentration of 100 ng/ml, Angiogenin stimulated a 48% increase in [³H]thymidine incorporation in HUVE cells. pnas.org The proliferative effect was further confirmed by an increase in cell count, with 1000 ng/ml of Angiogenin leading to a 52% increase in HUVE cell numbers after 48 hours. pnas.org This proliferative response is thought to be mediated by a specific 170-kDa cell surface receptor found on angiogenin-responsive endothelial cells. pnas.orgatlasgeneticsoncology.org The specificity of this interaction is highlighted by the fact that the non-angiogenic homolog, RNase A, did not affect cell proliferation. pnas.org
Beyond proliferation, Angiogenin significantly enhances the invasive properties of endothelial cells, a crucial step in angiogenesis. In a study using a transformed bovine aortic endothelial cell line, the presence of 1 µg/ml of bovine angiogenin made the cells five times more invasive in a Matrigel basement membrane assay. nih.gov This increased invasiveness is linked to a profound increase in cell-associated proteolytic activity. The same concentration of Angiogenin induced a 14-fold increase in the activity of tissue-type plasminogen activator, a key enzyme in the degradation of the extracellular matrix. nih.gov Furthermore, when cultured on a three-dimensional fibrin (B1330869) gel, angiogenin-treated cells were three times more capable of dissolving the gel and creating focal defects. nih.gov
Table 1: Effect of Angiogenin on Human Endothelial Cell Proliferation
| Cell Type | Angiogenin Concentration | Effect on [³H]thymidine Incorporation (% Increase) | Effect on Cell Number (% Increase after 48h) | Reference |
|---|---|---|---|---|
| HUVE | 10 ng/ml | 14% | 29% | pnas.org |
| HUVE | 100 ng/ml | 48% | 42% | pnas.org |
| HUVE | 1000 ng/ml | Not Reported | 52% | pnas.org |
| HME | 10 ng/ml | 15% | 8% | pnas.org |
| HME | 100 ng/ml | 30% | 15% | pnas.org |
| HME | 1000 ng/ml | Not Reported | 31% | pnas.org |
Table 2: Pro-invasive Effects of Angiogenin on Bovine Aortic Endothelial Cells
| Parameter | Fold Increase in the Presence of 1 µg/ml Angiogenin | Reference |
|---|---|---|
| Cell Invasion (Matrigel Assay) | 5 | nih.gov |
| Cell-associated Proteolytic Activity | 14 | nih.gov |
| Fibrin Gel Dissolution | 3 | nih.gov |
The formation of capillary-like structures, or tubes, is a hallmark of angiogenesis that can be modeled in vitro. Angiogenin has been identified as a factor that can drive this process. In combination with other growth factors such as angiopoietin-1, hepatocyte growth factor, and transforming growth factor-α, Angiogenin promotes robust sprouting of endothelial cells. nih.gov However, the formation of lumens within these sprouts appears to require additional factors derived from fibroblasts, indicating a complex interplay of signals in the formation of functional vascular networks. nih.gov The suppression of urokinase-type plasminogen activator (uPA) and its receptor (uPAR) has been shown to attenuate Angiogenin-mediated angiogenesis in endothelial cells, suggesting the importance of the plasminogen activation system in this process. plos.org
Vascular smooth muscle cells (VSMCs) are another critical component of blood vessels, and their behavior is also influenced by Angiogenin. Studies have shown that Angiogenin stimulates the proliferation of human umbilical artery smooth muscle cells. nih.gov This effect is dependent on the translocation of Angiogenin to the nucleus and the activation of the SAPK/JNK MAP kinase pathway. nih.gov This indicates that like in endothelial cells, Angiogenin can act as a direct mitogen for VSMCs, contributing to vascular remodeling.
While direct in vitro studies focusing solely on the effects of Angiogenin (108-122) on isolated cardiomyocytes are less prevalent in the reviewed literature, the broader context of Angiogenin's role in cardiac repair is emerging. For instance, Angiogenin is secreted by mesenchymal stem cells and is thought to contribute to the attenuation of left ventricular remodeling after myocardial infarction through vasculogenesis. nih.gov Furthermore, studies have suggested that Angiogenin participates in promoting cardiomyocyte survival under stress conditions. pnas.org
Preclinical Research Applications of Angiogenin 108 122 in Non Human Organismal Models
Rationale for Selection of Non-Human Animal Models in Angiogenin (B13778026) (108-122) Research
The study of angiogenesis and its inhibitors necessitates the use of in vivo models to understand the complex, multi-step process of blood vessel formation which cannot be fully replicated in vitro. frontiersin.org Non-human animal models are indispensable for this research for several key reasons:
Biological Complexity: Angiogenesis involves a sophisticated interplay between various cell types, including endothelial cells and pericytes, as well as the extracellular matrix and systemic factors. frontiersin.orgnih.gov Animal models provide this complete biological context, which is crucial for evaluating the efficacy of potential pro- or anti-angiogenic compounds. nih.gov
Physiological Relevance: Organisms like mice share conserved biological pathways with humans, making them suitable for studying disease processes and therapeutic interventions. nih.gov For instance, the vascular endothelial growth factor (VEGF) pathway, a key regulator of angiogenesis, is a critical target in both mouse models and human cancer therapy. nih.govnih.gov
Specific Tissues for Study: Certain animal models offer unique advantages. The mouse cornea, being naturally avascular, provides a clear environment to study the de novo growth of blood vessels in response to stimuli. arvojournals.org This makes it an attractive model for investigating the direct effects of compounds like Angiogenin (108-122) on neovascularization. arvojournals.org
Modeling Human Diseases: Genetically engineered mouse models can be developed to spontaneously develop conditions like corneal neovascularization or tumors, mimicking the progression of human diseases. arvojournals.orgoup.com These models are invaluable for studying the "angiogenic switch," a hallmark of malignant tumor progression, in a more natural context. nih.govoup.com
Evaluation of Peptide Activity in Murine Models
Murine models, including mice and rats, are the most extensively used systems for evaluating the in vivo effects of angiogenin inhibitors. qyaobio.com These models have been instrumental in demonstrating the peptide's role in oncology, angiogenesis modulation, and inflammation. nih.govnih.gov
Inhibitors of angiogenin have demonstrated significant efficacy in reducing tumor growth across various animal models. qyaobio.comnih.gov The primary mechanism is believed to be the inhibition of tumor angiogenesis, which is critical for tumor growth and metastasis. qyaobio.commdpi.com Studies using angiogenin inhibitors, such as specific antibodies or small molecules, have shown potent antitumor activity. For example, the knock-down of angiogenin using siRNA in bladder cancer cells was shown to diminish tumor growth in a mouse xenograft model. nih.govraineslab.com Similarly, preventing human prostate tumor metastasis in athymic mice has been achieved by targeting human angiogenin. mdpi.com These findings underscore the principle that inhibiting angiogenin function can be a viable cancer therapy strategy.
Table 1: Representative Findings on Angiogenesis Inhibitor Efficacy in Murine Tumor Models This table collates representative data from studies on various angiogenesis inhibitors to illustrate the general efficacy observed in murine models, as specific quantitative data for Angiogenin (108-122) was not available in the search results.
| Inhibitor Type | Animal Model | Tumor Type | Reported Outcome |
|---|---|---|---|
| TNP-470 (analogue) | Mouse | Various | Potent inhibition of tumor growth in vivo. nih.gov |
| Neutralizing Antibody (to VEGF) | Mouse | Various | Tumor growth inhibition by >90%. nih.gov |
| Endostatin (recombinant) | SCID mice | Human Pancreatic Cancer | Inhibition of primary and metastatic tumors. nih.gov |
| siRNA (Angiogenin knock-down) | Mouse Xenograft | Bladder Cancer | Diminished tumor growth. nih.govraineslab.com |
The direct effect of angiogenin and its inhibitors on blood vessel formation is often studied using specific assays in murine models. A common method is the angiogenesis reactor or Matrigel plug assay, where an extracellular matrix extract containing angiogenic factors is implanted into a mouse. nih.gov This allows for the direct quantification of new vessel growth in response to potential inhibitors. The cornea of the mouse is another widely used model due to its transparency and avascular nature, allowing for clear visualization and measurement of vessel sprouting. arvojournals.orgoup.com The full angiogenin protein is potently angiogenic in such assays, while inhibitors like the Angiogenin (108-122) peptide are expected to suppress this effect. nih.gov
Angiogenin is involved in the innate immune system and inflammatory diseases. nih.govmdpi.comnih.gov Its levels are known to increase during an inflammatory response. nih.govbwise.kr Research in rat models has shown that the full angiogenin protein can have anti-inflammatory effects. In a rat model of endotoxin-induced uveitis (an eye inflammation), angiogenin treatment reduced the expression of pro-inflammatory cytokines like IL-6 and TNF-α, while increasing the anti-inflammatory cytokine IL-10. mdpi.com This effect was linked to the inhibition of the NF-κB pathway, a key regulator of inflammation. mdpi.com While these studies used the full protein, they suggest that peptides derived from it, like Angiogenin (108-122), could also modulate inflammatory and immune responses in vivo. nih.govmdpi.com
Table 2: Effect of Angiogenin on Inflammatory Cytokine Expression in a Rat Uveitis Model Data based on studies of the full Angiogenin protein.
| Cytokine | Function | Effect of Angiogenin Treatment |
|---|---|---|
| IL-6 | Pro-inflammatory | Decreased Expression mdpi.com |
| TNF-α | Pro-inflammatory | Decreased Expression mdpi.com |
| IL-1β | Pro-inflammatory | Decreased Expression mdpi.com |
| iNOS | Pro-inflammatory | Decreased Expression mdpi.com |
| IL-10 | Anti-inflammatory | Increased Expression mdpi.com |
Assessment in Zebrafish or Other Invertebrate Models for Developmental Biology or Angiogenesis Studies
The zebrafish (Danio rerio) has become a valuable in vivo model for angiogenesis research due to several advantages. frontiersin.org Its embryos are transparent, allowing for real-time visualization of blood vessel development. frontiersin.org The process is rapid, with a functional cardiovascular system forming within 24 hours of fertilization, enabling large-scale and high-throughput screening of compounds. frontiersin.orgdovepress.com
A homolog of the angiogenin gene has been identified in zebrafish and reported to regulate angiogenesis. nih.govoup.com Studies using zebrafish have shown that developmental angiogenesis, particularly the formation of intersegmental vessels, can be a target for screening anti-angiogenic compounds. frontiersin.orgdovepress.com For example, the anti-VEGF antibody bevacizumab has been shown to inhibit the formation of subintestinal veins in zebrafish, validating the model's utility for studying human-relevant angiogenesis pathways. dovepress.com This suggests the zebrafish model is a highly suitable platform for assessing the specific anti-angiogenic activity of peptides like Angiogenin (108-122).
Methodologies for Peptide Delivery and Pharmacodynamics in Non-Human Organisms
For preclinical studies in non-human models, the delivery method of a peptide like Angiogenin (108-122) is critical for determining its efficacy. Common methodologies include:
Systemic Injections: Intraperitoneal (i.p.) or intravenous (i.v.) injections are frequently used for delivering therapeutic agents in murine models. nih.gov
Implantable Pumps: For continuous delivery, micro-osmotic pumps can be surgically implanted. nih.gov These devices release the compound at a steady rate over a prolonged period, which can be crucial for maintaining effective concentrations of an angiogenesis inhibitor. nih.gov
Direct Application: In models like the mouse corneal assay, pellets containing the test compound can be directly implanted into the cornea to study localized effects. oup.com
The pharmacodynamics, or the effect of the peptide on the body, is assessed by measuring specific outcomes over time. In oncology studies, this involves monitoring tumor volume and weight. nih.gov In angiogenesis assays, it involves quantifying the density or growth of new blood vessels. nih.gov For inflammatory models, analysis of cytokine levels and immune cell infiltration in tissues provides a measure of the peptide's activity. mdpi.com
Comparative Analysis and Derivative Research of Angiogenin 108 122
Functional Comparison with Full-Length Angiogenin (B13778026) in Research Contexts
Full-length Angiogenin is a potent 14 kDa protein that plays a crucial role in angiogenesis, the formation of new blood vessels. mdpi.com Its biological functions are multifaceted, encompassing ribonucleolytic activity, induction of cell migration and proliferation, and interaction with various cellular components to promote neovascularization. google.com In stark contrast, the Angiogenin (108-122) peptide fragment primarily functions as an inhibitor of the full-length protein's biological and enzymatic activities. biosyn.com
Research has demonstrated that synthetic peptides corresponding to the C-terminal region of Angiogenin, including the 108-122 sequence, can significantly decrease the neovascularization induced by the full-length protein. biosyn.com This inhibitory effect extends to Angiogenin's enzymatic function. One study quantified this inhibition, showing that Angiogenin (108-122) reduces the ribonucleolytic activity of Angiogenin by 39% when transfer RNA (tRNA) is used as a substrate. medchemexpress.commedchemexpress.com This antagonistic relationship highlights a key functional difference between the full-length protein and its C-terminal fragment. While full-length Angiogenin is a promoter of angiogenesis, the Angiogenin (108-122) fragment acts as a negative regulator.
The table below summarizes the key functional differences between full-length Angiogenin and the Angiogenin (108-122) peptide in various research contexts.
| Feature | Full-Length Angiogenin | Angiogenin (108-122) |
| Primary Function | Promoter of angiogenesis | Inhibitor of Angiogenin activity |
| Ribonucleolytic Activity | Present and essential for function | Inhibits the activity of the full-length protein |
| Effect on Neovascularization | Induces blood vessel formation | Decreases Angiogenin-induced neovascularization biosyn.com |
| Interaction with Cellular Receptors | Binds to endothelial cell receptors to initiate signaling | Likely interferes with full-length Angiogenin's receptor binding |
| Role in Cell Proliferation and Migration | Stimulates endothelial cell proliferation and migration google.com | Inhibits Angiogenin-induced cellular activities |
Design and Synthesis of Angiogenin (108-122) Analogues and Mimetics for Enhanced Research Utility
The inhibitory properties of Angiogenin (108-122) have made it a target for the design and synthesis of analogues and mimetics with potentially enhanced research utility and therapeutic potential. Standard solid-phase peptide synthesis (SPPS) is the conventional method for producing Angiogenin (108-122) and its analogues. This technique allows for the precise, residue-by-residue assembly of the peptide chain on a solid support, facilitating the creation of modified versions.
While specific, extensively documented analogues of Angiogenin (108-122) are not widely reported in the available literature, the principles of peptide mimetic design can be applied to this sequence. The goal of creating mimetics is to develop molecules that replicate the inhibitory function of the parent peptide but possess improved pharmacological properties, such as increased stability, bioavailability, and potency. Strategies for this include:
Alanine (B10760859) Scanning Mutagenesis: Systematically replacing each amino acid in the 108-122 sequence with alanine can help identify key residues responsible for its inhibitory activity.
Incorporation of Non-natural Amino Acids: Replacing natural amino acids with their D-isomers or other non-natural variants can enhance resistance to proteolytic degradation.
Cyclization: Introducing cyclic constraints into the peptide structure can improve conformational stability and receptor binding affinity.
Peptidomimetic Scaffolds: Replacing the peptide backbone with non-peptidic structures that maintain the spatial arrangement of key functional groups can lead to more drug-like molecules.
A patent for the therapeutic uses of Angiogenin (108-122) suggests its potential application in treating a range of diseases, including cancer and neurodegenerative disorders, underscoring the interest in developing more potent and stable analogues. medchemexpress.com
Structure-Activity Relationship Studies of Modified Peptides
Understanding the structure-activity relationship (SAR) of Angiogenin (108-122) is crucial for the rational design of more effective inhibitors. Although specific SAR studies on a wide range of Angiogenin (108-122) analogues are not extensively detailed in the public domain, research on the C-terminal region of the full-length Angiogenin protein provides valuable insights.
These findings suggest that the inhibitory action of the Angiogenin (108-122) peptide may stem from its ability to bind to the full-length protein and modulate the conformation of its C-terminal region, thereby hindering its function. Future SAR studies on synthetic analogues of Angiogenin (108-122) would likely focus on how specific amino acid substitutions or modifications affect its inhibitory potency. The table below outlines hypothetical modifications and their potential impact on activity, based on general principles of peptide chemistry.
| Modification to Angiogenin (108-122) | Predicted Effect on Inhibitory Activity | Rationale |
| Substitution of key binding residues | Decrease | Disruption of the interaction with full-length Angiogenin |
| Introduction of stabilizing motifs | Increase | Enhanced conformational stability leading to improved binding |
| Alteration of electrostatic properties | Variable | Could either enhance or weaken the interaction with the target |
| Attachment of a lipophilic moiety | Increase | Improved cell permeability and potential for enhanced intracellular inhibition |
Exploration of Chimeric Constructs Incorporating Angiogenin (108-122) Sequences
The development of chimeric constructs incorporating the Angiogenin (108-122) sequence represents a promising area of research for creating targeted therapeutics. While specific examples of chimeric proteins containing the 108-122 fragment are not well-documented, the broader field of protein engineering provides a framework for such explorations. Chimeric proteins are fusion molecules that combine different protein domains to achieve novel functions.
In the context of Angiogenin (108-122), a chimeric construct could involve fusing this inhibitory peptide to a targeting moiety, such as a monoclonal antibody or a receptor ligand. This approach would allow for the specific delivery of the Angiogenin inhibitor to a particular cell type or tissue, for example, to the vasculature of a tumor.
Research on the full-length Angiogenin protein has already explored the use of chimeric antibodies to neutralize its activity for cancer therapy. nih.gov A chimeric mouse/human antibody against Angiogenin has been shown to inhibit its angiogenic activities. nih.gov This precedent supports the rationale for developing chimeric constructs based on the inhibitory Angiogenin (108-122) fragment.
Potential designs for chimeric constructs incorporating Angiogenin (108-122) could include:
Antibody-Peptide Conjugates: Covalently linking Angiogenin (108-122) to an antibody that targets a tumor-specific antigen.
Fusion Proteins with Growth Factors: Fusing the peptide to a growth factor to target cells expressing the corresponding receptor.
Nanoparticle-Based Delivery Systems: Attaching the peptide to the surface of nanoparticles for targeted delivery and controlled release.
The exploration of such chimeric constructs could lead to the development of highly specific and potent anti-angiogenic agents for research and therapeutic applications.
Advanced Methodological Approaches in Angiogenin 108 122 Research
Computational Modeling and Molecular Dynamics Simulations of Peptide-Target Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions between peptides and their biological targets at an atomic level. glpbio.com While much of this work has centered on the full angiogenin (B13778026) protein, these in silico methods are directly applicable to studying the behavior and binding of its fragments, including Angiogenin (108-122).
Computer modeling has been successfully used to study the interaction of the full angiogenin protein with dinucleotide substrates. wikipedia.org These studies, which involve docking procedures and MD simulations, have helped to elucidate substrate specificity and predict binding sites. wikipedia.org More recent computational approaches, such as the use of AlphaFold2, are being employed for in silico screening to predict novel protein-protein interactions. nih.gov This technology could be powerfully applied to Angiogenin (108-122) to identify its direct binding partners within the cellular environment.
MD simulations, in particular, offer a way to understand the conformational dynamics of Angiogenin (108-122) and how it interacts with potential targets. These simulations can predict the stability of peptide-protein complexes and reveal the key residues involved in the binding interface. scispace.com For instance, MD simulations have been crucial in understanding how charged molecules interact with RNA, a key aspect of angiogenin's function. semanticscholar.org Such approaches could be used to model the interaction of Angiogenin (108-122) with the full angiogenin protein or other cellular components to understand its inhibitory mechanism.
Table 1: Computational Approaches in Angiogenin Research
| Method | Application to Angiogenin (108-122) Research | Key Insights |
| Molecular Docking | Predicting the binding pose of Angiogenin (108-122) to the full angiogenin protein or other potential targets. | Identification of key interacting residues and potential inhibitory mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of Angiogenin (108-122) in a biological environment and its interaction with target molecules over time. | Understanding the stability of the peptide-target complex and the conformational changes that occur upon binding. |
| In Silico Screening (e.g., with AlphaFold2) | Predicting potential binding partners of Angiogenin (108-122) from a large database of protein structures. nih.gov | Discovering novel interactors and cellular pathways modulated by the peptide. |
High-Throughput Screening Methodologies for Identifying Novel Modulators or Interactors
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify molecules that modulate the activity of a biological target. creative-peptides.com In the context of angiogenin research, HTS has been employed to discover small molecule inhibitors of the full protein's ribonucleolytic activity. oup.com These screens often utilize fluorescence polarization or AlphaScreen assays to measure the binding of angiogenin to its substrate or a labeled ligand. mdpi.com
While specific HTS campaigns targeting Angiogenin (108-122) are not widely documented, the principles of HTS are highly relevant for discovering molecules that either mimic or interfere with the peptide's function. For example, a screen could be designed to identify compounds that disrupt the interaction between Angiogenin (108-122) and the full angiogenin protein, potentially leading to new therapeutic agents.
Furthermore, peptide-based screening technologies, such as phage display, have been used to identify peptides that inhibit angiogenin's interaction with its binding partners, like actin. nih.gov A similar approach could be used to identify other peptides or proteins that interact with Angiogenin (108-122).
Table 2: High-Throughput Screening in Angiogenin Research
| HTS Assay Type | Principle | Potential Application for Angiogenin (108-122) |
| Fluorescence Polarization | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. mdpi.com | Screening for compounds that disrupt the binding of a fluorescently labeled Angiogenin (108-122) to its target. |
| AlphaScreen | A bead-based assay that generates a chemiluminescent signal when two interacting molecules bring the beads into proximity. mdpi.com | Detecting interactions between Angiogenin (108-122) and potential binding partners in a high-throughput format. |
| Phage Display | A technique that displays vast libraries of peptides on the surface of bacteriophages to identify binding partners to a target of interest. nih.gov | Identifying novel peptides or protein domains that interact with Angiogenin (108-122). |
Proteomics and Transcriptomics Analysis of Cellular Responses to Angiogenin (108-122)
Proteomics and transcriptomics are powerful "omics" technologies that provide a global view of the changes in protein and RNA levels, respectively, within a cell or tissue in response to a specific stimulus. While much of the research has focused on the full angiogenin protein, these approaches are critical for understanding the cellular pathways affected by Angiogenin (108-122).
Proteomics: Proteomic analyses have been used to identify proteins that interact with the full angiogenin protein. nih.gov Techniques like co-immunoprecipitation followed by mass spectrometry have revealed interactions with proteins involved in cell migration, adhesion, and proliferation. nih.gov One study utilized an antibody microarray to profile changes in the expression of 60 signaling proteins in human umbilical vein endothelial cells (HUVECs) treated with angiogenin, identifying both up- and down-regulated proteins. nih.gov
To specifically study Angiogenin (108-122), a similar strategy could be employed. For instance, the peptide could be used as "bait" in affinity purification-mass spectrometry experiments to pull down its direct interacting partners from cell lysates. biorxiv.org This would provide a detailed map of the Angiogenin (108-122) interactome.
Transcriptomics: Transcriptomic studies, such as RNA sequencing (RNA-seq), have been instrumental in understanding the downstream effects of angiogenin. For example, knocking down angiogenin expression has been shown to reduce the transcription of ribosomal RNA (rRNA). nih.gov More recent studies using RNA-seq in angiogenin knockout (ANG-KO) cells have revealed significant changes in the expression of hundreds of genes, particularly those involved in mitochondrial function and translation. wikipedia.org
To investigate the specific effects of Angiogenin (108-122), cells could be treated with the peptide, followed by RNA-seq to identify genes and pathways whose expression is altered. This could reveal whether the inhibitory effects of the peptide are mediated through transcriptional changes and provide insights into its mechanism of action. nih.gov
Gene Editing and Knockout Models for Angiogenin Research
Gene editing technologies, particularly CRISPR/Cas9, and the use of knockout animal models have revolutionized the study of gene function. nih.govaginganddisease.org These tools have been applied to angiogenin research to understand its role in health and disease.
The CRISPR/Cas9 system allows for the precise deletion or modification of the angiogenin gene in cell lines and animal models. biosyn.comoup.com This has been crucial for studying the effects of angiogenin loss-of-function. wikipedia.org For instance, CRISPR-mediated knockout of angiogenin has been used to investigate its role in stress-induced tRNA cleavage and the regulation of mitochondrial function. wikipedia.org While these studies focus on the entire gene, they provide a powerful platform to investigate the specific roles of its fragments. For example, in an angiogenin knockout background, one could introduce the Angiogenin (108-122) peptide to see if it rescues or modifies any of the observed phenotypes, thereby dissecting its specific function.
Angiogenin knockout mouse models have also been generated to study its in vivo functions. abbexa.comsmolecule.com These models have revealed roles for angiogenin in atherosclerosis, colitis, and cancer development. abbexa.comsmolecule.com However, the interpretation of data from mouse models is complex due to the presence of multiple angiogenin homologs in the mouse genome, which may have redundant functions. nih.gov Future research using these models could involve the specific delivery of Angiogenin (108-122) to assess its effects in a whole-organism context.
Table 3: Gene Editing and Knockout Models in Angiogenin Research
| Technique | Description | Relevance to Angiogenin (108-122) |
| CRISPR/Cas9 | A powerful gene-editing tool for creating precise deletions or modifications in the genome. nih.govaginganddisease.org | Creating angiogenin knockout cell lines to study the specific effects of introducing Angiogenin (108-122) in the absence of the full protein. |
| Knockout Mouse Models | Mice in which the angiogenin gene has been inactivated. abbexa.comsmolecule.com | Investigating the in vivo effects of administering Angiogenin (108-122) in a model that lacks the endogenous full-length protein. |
Future Directions and Unexplored Avenues in Academic Research of Angiogenin 108 122
Identification of Novel Molecular Targets and Binding Partners
A primary avenue for future research lies in the comprehensive identification of the molecular interactome of Angiogenin (B13778026), for which Angiogenin (108-122) can serve as a critical tool. The full-length Angiogenin protein is known to interact with a variety of proteins, and understanding these interactions is key to elucidating its multifaceted roles. nih.gov
Future studies should aim to move beyond the known binding partners to uncover novel interactions. High-throughput screening techniques, such as yeast two-hybrid screens, affinity purification-mass spectrometry (AP-MS), and protein microarrays, could be employed to build a comprehensive map of the Angiogenin interactome. nih.gov In this context, Angiogenin (108-122) can be used as a competitive inhibitor to validate and probe the functional significance of newly identified binding partners of the full-length protein.
Key research questions in this area include:
Which protein-protein interactions of Angiogenin are disrupted by the binding of the 108-122 peptide?
Does Angiogenin (108-122) itself have unique binding partners distinct from the full-length protein?
How do the interactions of Angiogenin with its partners vary in different cellular contexts (e.g., endothelial cells, neurons, cancer cells) and under different physiological conditions (e.g., stress, hypoxia)?
A detailed understanding of these interactions will provide a more granular view of how Angiogenin function is regulated and how it can be modulated for therapeutic purposes.
Table 1: Known and Potential Binding Partners of Angiogenin
| Interacting Protein | Function of Interaction | Potential for Study with Angiogenin (108-122) |
| Ribonuclease Inhibitor 1 (RNH1) | Tightly binds and inhibits Angiogenin's ribonucleolytic activity. nih.gov | Investigate if the 108-122 peptide can modulate the ANG-RNH1 interaction. |
| Actin | Cell surface binding is implicated in cell migration and invasion. nih.govabbexa.com | Use as a tool to block ANG-actin binding and study downstream effects on cell motility. |
| p53 | Interaction leads to inhibition of p53-mediated apoptosis. interesjournals.org | Determine if the 108-122 peptide can reverse the anti-apoptotic effect of Angiogenin. |
| Plasminogen Activation System (uPAR, uPA, Annexin A2) | ANG interacts with this system on the cell surface to regulate plasmin formation and cell migration. nih.gov | Elucidate the specific role of the C-terminal region of Angiogenin in this complex. |
| 170-kDa cell-surface receptor | Mediates nuclear translocation and cell proliferation. nih.gov | Characterize the binding site and determine if the 108-122 peptide can block receptor activation. |
| Proliferating Cell Nuclear Antigen (PCNA) | A putative cytoplasmic binding partner. researchgate.net | Validate this interaction and explore its functional relevance using the inhibitory peptide. |
Elucidation of Broader Biological Roles and Pathways
While Angiogenin was initially named for its role in promoting new blood vessel formation, it is now recognized as a pleiotropic factor involved in a wide array of biological processes. nih.govbiorxiv.org Future research should leverage Angiogenin (108-122) to dissect these broader roles and the signaling pathways they involve.
The known functions of Angiogenin extend to tumorigenesis, neuroprotection, inflammation, and innate immunity. nih.govgatech.edu Loss-of-function mutations in the Angiogenin gene are linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease, highlighting its critical role in neuronal health. nih.govinteresjournals.org Under cellular stress, Angiogenin can translocate to the cytoplasm and cleave transfer RNAs (tRNAs), leading to a reduction in protein synthesis. researchgate.net
Future research directions include:
Neurobiology: Using Angiogenin (108-122) to inhibit the neurotrophic functions of Angiogenin in models of neurodegenerative diseases. This could help clarify whether the loss of ribonucleolytic activity or other functions are central to the disease pathology.
Cancer Biology: Investigating the effect of inhibiting Angiogenin with the 108-122 peptide on tumor cell proliferation, survival, and metastasis, independent of its angiogenic role. researchgate.net This includes exploring its impact on signaling pathways like MAPK/ERK and PI3K/Akt, which are known to be activated by Angiogenin. usbio.net
Stress Response: Determining how the inhibition of Angiogenin by its C-terminal peptide affects the cellular response to stress, particularly the dynamics of tRNA cleavage and stress granule formation.
By selectively inhibiting Angiogenin's activity with the 108-122 fragment, researchers can more precisely define its contribution to these diverse biological pathways.
Development of Angiogenin (108-122) as a Biochemical Probe or Research Tool
The most immediate and powerful application of Angiogenin (108-122) in academic research is its use as a specific biochemical probe. As a synthetic peptide that inhibits the biological and enzymatic activities of Angiogenin, it serves as an ideal tool for loss-of-function studies. medchemexpress.commedchemexpress.comglpbio.com
Future development in this area could involve:
Chemical Modifications: Synthesizing modified versions of the Angiogenin (108-122) peptide, such as fluorescently labeling it or attaching biotin (B1667282) tags. This would enable researchers to visualize its subcellular localization, track its interaction with target molecules in real-time using techniques like Fluorescence Resonance Energy Transfer (FRET), and facilitate its use in pull-down assays. rsc.org
Specificity and Potency Enhancement: Conducting structure-activity relationship (SAR) studies to identify key residues within the 108-122 sequence that are critical for its inhibitory activity. This knowledge could be used to design more potent and specific inhibitors of Angiogenin.
In Vivo Probes: Developing stabilized versions of the peptide that are more resistant to degradation in vivo. This would allow for its use in animal models to probe the systemic effects of Angiogenin inhibition over time.
The availability of Angiogenin (108-122) as a highly purified, synthetic peptide makes it a readily accessible tool for researchers to investigate the complex biology of its parent protein. usbio.net
Integration with Systems Biology Approaches for Comprehensive Understanding
The multifaceted nature of Angiogenin, with its diverse binding partners and involvement in numerous cellular pathways, makes it a prime candidate for investigation using systems biology approaches. nih.gov A comprehensive understanding of its function requires moving beyond single-gene or single-pathway analyses to a more integrated, network-level perspective. nih.gov
Future research should focus on integrating experimental data generated using Angiogenin (108-122) into computational and systems-level models. researchgate.net This could involve:
Network Modeling: Building and refining protein-protein interaction networks centered on Angiogenin. Data on which interactions are inhibited by the 108-122 peptide would be invaluable for understanding the flow of information through these networks.
-Omics Data Integration: Combining transcriptomic, proteomic, and metabolomic data from cells treated with Angiogenin versus those treated with Angiogenin and the 108-122 inhibitor. This would provide a global view of the cellular processes regulated by Angiogenin.
Predictive Modeling: Developing computational models of angiogenesis, neurodegeneration, and cancer that incorporate the known functions of Angiogenin. The 108-122 peptide could then be used to experimentally validate the predictions of these models regarding the effect of inhibiting Angiogenin.
A review of the field has explicitly called for high-throughput screening for Angiogenin's binding partners and substrates, which aligns perfectly with a systems biology approach. nih.gov By systematically mapping the molecular and cellular consequences of inhibiting Angiogenin with its 108-122 fragment, a more holistic and predictive understanding of its role in health and disease can be achieved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
